molecular formula C14H18O2 B14424980 Cyclohexanone, 2-(methoxyphenylmethyl)- CAS No. 85670-57-1

Cyclohexanone, 2-(methoxyphenylmethyl)-

Cat. No.: B14424980
CAS No.: 85670-57-1
M. Wt: 218.29 g/mol
InChI Key: LRFLORXTZQEIMB-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-[(2-methoxyphenyl)methyl]- is a substituted cyclohexanone derivative characterized by a 2-methoxybenzyl group attached to the cyclohexanone ring. Its molecular formula is C₁₄H₁₈O₂, with a molecular weight of 218.29 g/mol and a CAS registry number of 2702-76-3 . The compound’s structure includes a ketone group and a methoxy-substituted benzyl moiety, which influence its reactivity and applications in organic synthesis.

Properties

CAS No.

85670-57-1

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-[methoxy(phenyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C14H18O2/c1-16-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)15/h2-4,7-8,12,14H,5-6,9-10H2,1H3

InChI Key

LRFLORXTZQEIMB-UHFFFAOYSA-N

Canonical SMILES

COC(C1CCCCC1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 2-(methoxyphenylmethyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of cyclohexanone, 2-(methoxyphenylmethyl)- may involve the catalytic hydrogenation of phenol to cyclohexanone, followed by the alkylation of cyclohexanone with methoxybenzyl chloride. This process can be optimized for large-scale production by using continuous flow reactors and efficient separation techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(methoxyphenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyphenylmethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the methoxyphenylmethyl group.

Scientific Research Applications

Cyclohexanone, 2-(methoxyphenylmethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of cyclohexanone, 2-(methoxyphenylmethyl)- involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the methoxyphenylmethyl group can undergo electrophilic aromatic substitution. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between Cyclohexanone, 2-[(2-methoxyphenyl)methyl]- and related compounds.

Table 1: Comparative Analysis of Cyclohexanone Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
Cyclohexanone, 2-[(2-methoxyphenyl)methyl]- 2702-76-3 C₁₄H₁₈O₂ 218.29 2-Methoxybenzyl High-purity synthetic intermediate; potential catalyst studies
2-(3-Methoxyphenyl)cyclohexanone 85868 (CID) C₁₃H₁₆O₂ 218.29 3-Methoxyphenyl Pharmaceutical precursor; used in ketamine analog synthesis
Methoxetamine (2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone) 1239908-48-5 C₁₄H₂₁NO₂ 273.31 3-Methoxyphenyl, ethylamino Analgesic/dissociative drug; structurally similar to ketamine
2-Benzyl-6-methylcyclohexanone 24785-76-0 C₁₄H₁₈O 202.29 Benzyl, methyl Organic synthesis; high-yield routes (up to 90%)
2-(1-Hydroxycyclohexyl)cyclohexanone N/A C₁₂H₂₀O₂ 196.29 Hydroxycyclohexyl Antimicrobial activity; base peak at m/z 98

Structural and Functional Differences

Substituent Position and Reactivity: The 2-methoxybenzyl group in the target compound contrasts with the 3-methoxyphenyl group in 2-(3-Methoxyphenyl)cyclohexanone. This positional difference impacts electronic effects and steric hindrance, altering reactivity in catalytic reactions such as condensations . Methoxetamine introduces an ethylamino group, enabling pharmacological activity as an NMDA receptor antagonist, unlike the non-aminated analogs .

Synthetic Methods: The target compound’s synthesis likely involves Friedel-Crafts alkylation or condensation using catalysts like HRF5015, which achieves >99% selectivity in cyclohexanone dimerization . 2-Benzyl-6-methylcyclohexanone is synthesized via mixed heteropoly acid catalysts (e.g., PW₁₂+PM₁₂/SBA-15) with yields up to 90% , whereas Methoxetamine requires reductive amination steps to introduce the ethylamino group .

Physicochemical Properties

  • Hydrophobicity: The 2-methoxybenzyl substituent in the target compound increases hydrophobicity (XLogP ~2.9) compared to hydroxylated analogs like 2-(1-Hydroxycyclohexyl)cyclohexanone (XLogP ~1.5) .
  • Thermal Stability: Methoxy-substituted cyclohexanones generally exhibit higher thermal stability than amino-substituted derivatives (e.g., Methoxetamine) due to reduced hydrogen bonding .

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